2-Methyl-3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4'-Piperidine] 1,1-Dioxide
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Overview
Description
2-Methyl-3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4'-Piperidine] 1,1-Dioxide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment. The process is optimized to ensure high purity and yield, with careful control of reaction parameters such as temperature, pressure, and catalysts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
Indole Derivatives: Exhibits a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness: 2-Methyl-3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4'-Piperidine] 1,1-Dioxide stands out due to its unique spirocyclic structure, which contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-methylspiro[3,5-dihydro-6,1λ6,2-benzoxathiazocine-4,4'-piperidine] 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16-10-14(6-8-15-9-7-14)11-19-12-4-2-3-5-13(12)20(16,17)18/h2-5,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYOZQVSAWBJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)COC3=CC=CC=C3S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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